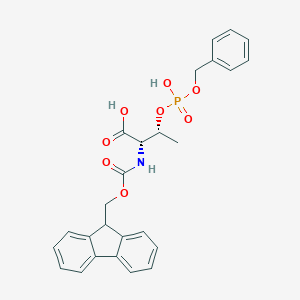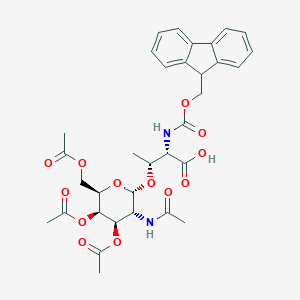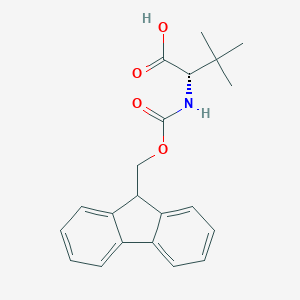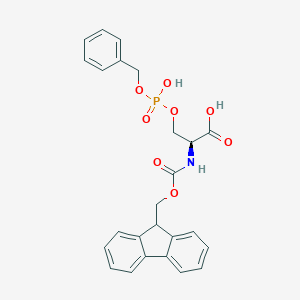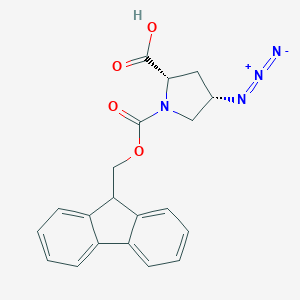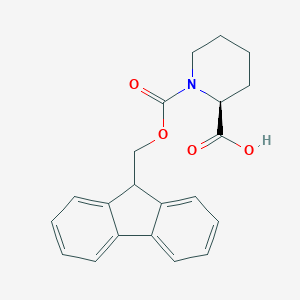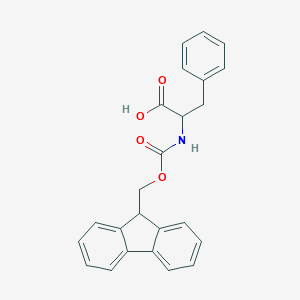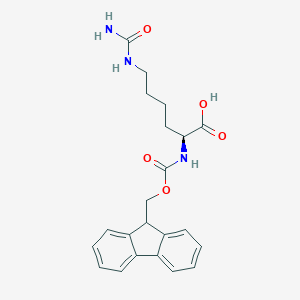
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-ureidohexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string: COCC [C@@H] (C (O)=O)NC (OCC1C2=CC=CC=C2C3=CC=CC=C13)=O . The InChI key for this compound is JBIRUWVMQYLPPX-SFHVURJKSA-N .Chemical Reactions Analysis
This compound is used for preparing stapled peptides by ring closing metathesis . More detailed information about its chemical reactions is not available in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 438.5 g/mol. More detailed information about its physical and chemical properties is not available in the search results.Aplicaciones Científicas De Investigación
Biosynthesis and Industrial Importance of Phenolic Compounds
Phenolic compounds, like Syringic acid (SA), demonstrate a wide range of therapeutic applications due to their strong antioxidant activity, which may confer beneficial effects for human health. Such compounds are synthesized via the shikimic acid pathway in plants and have significant biomedical and industrial applications including bioremediation, photocatalytic ozonation, and laccase-based catalysis (Cheemanapalli et al., 2018).
Biocatalyst Inhibition by Carboxylic Acids
Understanding the effects of carboxylic acids on microbial inhibitors is crucial for metabolic engineering strategies aimed at improving industrial performance. Carboxylic acids, such as hexanoic and lauric acids, impact E. coli and S. cerevisiae by damaging the cell membrane and decreasing the microbial internal pH, highlighting the importance of engineering robust strains for industrial applications (Jarboe et al., 2013).
Role of β-Alanine in Plants
β-Alanine, a non-proteinogenic amino acid, plays a unique role in plants, such as being involved in the synthesis of pantothenate (vitamin B5), lignin biosynthesis, and acting as an osmoprotective compound. Understanding its biosynthesis, metabolism, and role can inform research on analogous compounds and their potential applications in biotechnology and agriculture (Parthasarathy et al., 2019).
Functionalization of Quantum Dots with Amino Acids
The functionalization of carbon-based quantum dots with amino acids can enhance their electronic and optical properties, making them suitable for a variety of applications including sensors and energy storage systems. This demonstrates the versatility of amino acids in nanotechnology and materials science, potentially relevant to the compound of interest (Ravi et al., 2021).
TOAC in Peptide Studies
The paramagnetic amino acid TOAC has applications in studying peptides' backbone dynamics and secondary structure, utilizing techniques like EPR spectroscopy and NMR. This highlights the utility of amino acid derivatives in biochemical research, particularly in understanding peptide-protein interactions (Schreier et al., 2012).
Safety And Hazards
Propiedades
IUPAC Name |
(2S)-6-(carbamoylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5/c23-21(28)24-12-6-5-11-19(20(26)27)25-22(29)30-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13H2,(H,25,29)(H,26,27)(H3,23,24,28)/t19-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJZUCXPETVPQIB-IBGZPJMESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC(=O)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCNC(=O)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427177 |
Source


|
| Record name | (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-ureidohexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-ureidohexanoic acid | |
CAS RN |
201485-17-8 |
Source


|
| Record name | (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-ureidohexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

